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molecular formula C12H11Cl2NO B8794737 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No. B8794737
M. Wt: 256.12 g/mol
InChI Key: DSUHBMUMEBJIPP-UHFFFAOYSA-N
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Patent
US09156788B2

Procedure details

NaH (420 mg, 10.5 mmol, 60%, w/w) was added to a solution of 2-(3,4-dichlorophenyl)acetonitrile (930 mg, 5 mmol) in DMSO (20 ml) at room temperature. After stirring for 40 minutes at room temperature (15° C.), 1-chloro-2-(2-chloroethoxy)ethane (786.5 mg, 5.5 mmol) was added. The mixture was stirred for another 1 hour, then poured into water (5.0 mL), and the mixture was extracted with EtOAc-toluene (2:1, 3×30 mL). The combined organic extracts were washed with 2N aq. HCl (30 mL), water (30 mL) and brine (30 mL), dried over MgSO4, filtered, and concentrated to 5 mL. The precipitated solids were collected by filtration and washed with cold diethylether (10 mL) to afford the title compound (450 mg, yield 35%). 1H NMR (400 MHz, CDCl3): 7.58 (d, J=2.0 Hz, 1H), 7.52 (d, J=1.6 Hz, 1H), 7.34 (dd, J=2.0 Hz, J=8.8 Hz, 1H), 4.08-4.12 (m, 2H), 3.85-3.92 (m, 2H), 2.2.02-2.13 (m, 4H). LC-MS (M+H): m/z 229.1 (M-CN).
Name
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
930 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
786.5 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([CH2:11][C:12]#[N:13])[CH:7]=[CH:8][C:9]=1[Cl:10].Cl[CH2:15][CH2:16][O:17][CH2:18][CH2:19]Cl.O>CS(C)=O>[Cl:3][C:4]1[CH:5]=[C:6]([C:11]2([C:12]#[N:13])[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[CH:7]=[CH:8][C:9]=1[Cl:10] |f:0.1|

Inputs

Step One
Name
Quantity
420 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
930 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC#N
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
786.5 mg
Type
reactant
Smiles
ClCCOCCCl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for another 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc-toluene (2:1, 3×30 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with 2N aq. HCl (30 mL), water (30 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 5 mL
FILTRATION
Type
FILTRATION
Details
The precipitated solids were collected by filtration
WASH
Type
WASH
Details
washed with cold diethylether (10 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1(CCOCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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